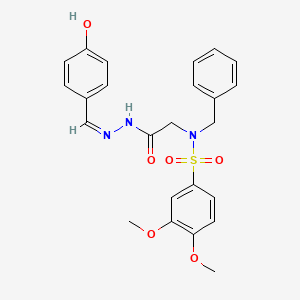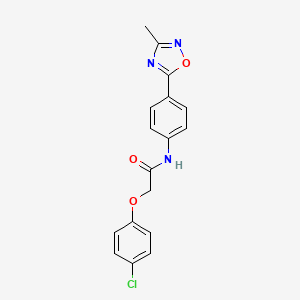
5-(3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, commonly known as DOX, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Applications De Recherche Scientifique
DOX has been extensively studied for its potential applications in various scientific fields. It has been found to possess antitumor, antifungal, and antibacterial properties. DOX has also been studied for its potential as a fluorescent probe for detecting nitric oxide in biological systems. Additionally, DOX has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Mécanisme D'action
DOX has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It also inhibits the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death. DOX has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
DOX has been found to have both biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to the accumulation of reactive oxygen species and DNA damage. DOX has also been found to affect the activity of various enzymes involved in cellular metabolism. Additionally, DOX has been found to affect the function of various organs, including the liver, kidneys, and heart.
Avantages Et Limitations Des Expériences En Laboratoire
DOX has several advantages for lab experiments, including its low cost, high stability, and ease of synthesis. However, it also has some limitations, including its low solubility in water, which can limit its use in certain experiments. Additionally, DOX can be toxic to cells at high concentrations, which can limit its use in some studies.
Orientations Futures
There are several future directions for the study of DOX. One potential direction is the development of new synthesis methods that can improve the yield and purity of DOX. Another direction is the investigation of DOX as a potential therapeutic agent for other diseases, such as fungal and bacterial infections. Additionally, the use of DOX as a fluorescent probe for detecting other molecules in biological systems could be explored. Finally, the investigation of the potential side effects of DOX on various organs and tissues could provide valuable insights into its safety and efficacy.
Méthodes De Synthèse
DOX can be synthesized using different methods, including the reaction of 3,5-dimethoxybenzohydrazide with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 3,5-dimethoxybenzohydrazide with 3,4,5-trimethoxybenzaldehyde in the presence of acetic anhydride. The product obtained from these reactions is then treated with phosphorus oxychloride to obtain DOX.
Propriétés
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-22-13-6-12(7-14(10-13)23-2)19-20-18(21-27-19)11-8-15(24-3)17(26-5)16(9-11)25-4/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNMZNCNVGUHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

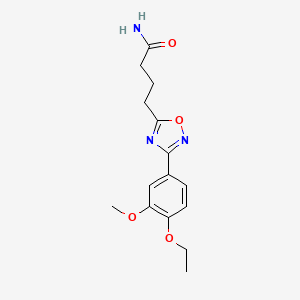
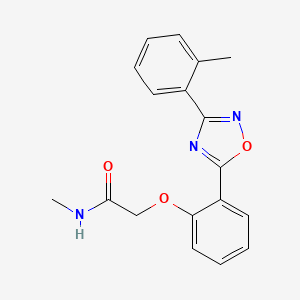
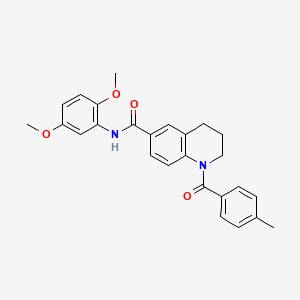
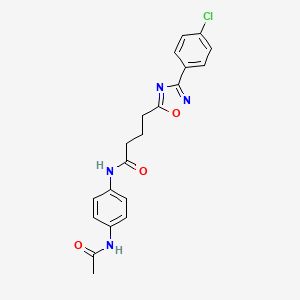
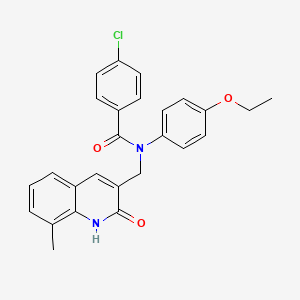
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7716371.png)
![2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716378.png)
